2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
CAS No.: 708220-92-2
Cat. No.: VC6964130
Molecular Formula: C20H24FN3O
Molecular Weight: 341.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 708220-92-2 |
|---|---|
| Molecular Formula | C20H24FN3O |
| Molecular Weight | 341.43 |
| IUPAC Name | 2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C20H24FN3O/c1-15-3-8-19(13-16(15)2)24-11-9-23(10-12-24)14-20(25)22-18-6-4-17(21)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
| Standard InChI Key | ZUTQJBNPILUONC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F)C |
Introduction
1. Introduction to the Compound
2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic organic molecule that contains:
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A piperazine ring substituted with a 3,4-dimethylphenyl group.
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An acetamide functional group attached to a 4-fluorophenyl moiety.
This compound likely belongs to the class of N-phenylpiperazine derivatives, which are often explored for their pharmacological activities due to the bioactive nature of the piperazine scaffold.
3. Synthesis Pathway
The synthesis of 2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide could involve:
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Formation of Piperazine Derivative:
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React 1-(3,4-dimethylphenyl)piperazine with an alkylating agent such as chloroacetyl chloride to introduce the acetamide group.
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Coupling with Fluorophenyl Amine:
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Couple the intermediate with 4-fluoroaniline under amide bond-forming conditions (e.g., using carbodiimides like EDCI or HATU).
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This route ensures selective substitution while preserving the functional groups.
4. Potential Applications
Based on structural similarities to other compounds:
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Pharmacological Activity:
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Drug Development:
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This compound could be a candidate for CNS-related disorders due to its potential ability to cross the blood-brain barrier.
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Chemical Research:
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Useful in structure-activity relationship (SAR) studies for optimizing bioactivity.
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5. Analytical Characterization
To confirm its structure and purity, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirm functional groups and connectivity. |
| Mass Spectrometry | Verify molecular weight and fragmentation pattern. |
| IR Spectroscopy | Identify characteristic bonds (e.g., C=O, C-F). |
| X-Ray Crystallography | Determine precise molecular geometry (if crystalline). |
6. Safety and Toxicology
Given its structural features:
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The compound may exhibit moderate toxicity typical of piperazine derivatives.
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Preclinical studies (e.g., LD50 in rodents) would be required to assess safety profiles.
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